8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is a synthetic compound belonging to the class of bicyclic amines, specifically the azabicyclo[3.2.1]octane derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neuropeptide receptors. It is structurally related to other azabicyclo compounds that have been studied for their biological activities, including analgesic and anxiolytic effects.
The compound can be synthesized through various chemical pathways, often involving complex organic reactions that utilize specific reagents and conditions. Research has indicated its role as a precursor in the synthesis of more complex molecules used in pharmacological applications, particularly as receptor modulators .
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is classified under the following categories:
The synthesis of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one typically involves several steps, including:
A notable method involves the use of asymmetric 1,3-dipolar cycloadditions, which have been reported to yield enantiomerically pure derivatives of azabicyclo compounds . The reaction conditions typically require careful control of temperature and pressure to ensure optimal yields.
The compound participates in various chemical reactions, including:
The reactivity of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one can be influenced by electronic effects from substituents on the bicyclic framework, affecting both nucleophilicity and electrophilicity during chemical transformations.
The mechanism of action for compounds like 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one often involves interaction with specific receptors in the central nervous system:
Research indicates that derivatives of this compound exhibit varying affinities for different receptor subtypes, which is crucial for developing targeted therapies for conditions like chronic pain and anxiety disorders .
Thermal stability studies indicate that the compound decomposes at elevated temperatures, which is important for handling and storage considerations.
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one has potential applications in several areas:
The compound is systematically named 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one according to IUPAC conventions, reflecting its bicyclic scaffold substituted with a benzoyl group at the bridgehead nitrogen (N-8) and a ketone at the C-3 position [5] [6]. Its molecular formula is C₁₄H₁₅NO₂, corresponding to a molecular weight of 229.27 g/mol [2] [5]. The formula indicates:
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular formula | C₁₄H₁₅NO₂ |
Molecular weight | 229.27 g/mol |
Canonical SMILES | O=C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3 |
InChIKey | OATQBSPRXZUSJZ-UHFFFAOYSA-N |
The bicyclo[3.2.1]octane core contains two chiral centers at C-1 and C-5. The (1R,5R) enantiomer is explicitly documented in PubChem (CID 98113896), confirming its stereospecific synthesis and relevance in pharmacological applications [2]. The rigid bicyclic structure enforces specific three-dimensional orientations of functional groups:
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (C₁₄H₁₇NO, CID 119846) serves as a key analog [1] [3]. Critical distinctions include:
Table 2: Structural and Property Comparison
Property | 8-Benzoyl Derivative | 8-Benzyl Derivative |
---|---|---|
Molecular formula | C₁₄H₁₅NO₂ | C₁₄H₁₇NO |
Nitrogen substituent | -COC₆H₅ (benzoyl) | -CH₂C₆H₅ (benzyl) |
Calculated logP* | 1.22 [5] | 2.14 [1] |
Salt form stability | Not reported | Hydrochloride (stable, solid) [4] |
*Predicted values from PubChem data
While experimental crystallographic data for 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one remains unpublished, predicted properties include:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0